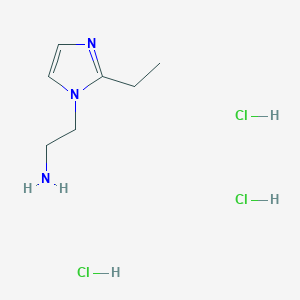

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Imidazoline derivatives, related to 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, have been researched for their effectiveness as corrosion inhibitors. For instance, halogen-substituted imidazoline derivatives have shown potential in protecting mild steel in acidic environments. These compounds demonstrated significant inhibitory performance, as confirmed through various tests, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

Synthesis of Functional Monomers and Polymers

Imidazolyl derivatives are utilized in the synthesis of selective methacryloylating agents. Their ability to discriminate between amino and hydroxyl groups makes them valuable for preparing multifunctional monomers and polymers. Such compounds can react rapidly with amines and selectively with specific groups, as seen in studies involving 2-[(1-imidazolyl)formyloxy]ethyl methacrylate (Ranucci, Grigolini, & Ferruti, 2003).

Analytical Chemistry Applications

Imidazole derivatives have been employed in the development of methods for amino compound determination using high-performance liquid chromatography. They can form sensitively fluorescent derivatives, useful for analyzing various compounds, including biological and wastewater samples (You et al., 2006).

Diazotransfer Reagents

Compounds like imidazole-1-sulfonyl azide hydrochloride serve as diazotransfer reagents. They act as "diazo donors" in converting primary amines into azides and other compounds. Their properties of being shelf-stable, inexpensive, and convenient make them advantageous in various synthetic processes (Goddard-Borger & Stick, 2007).

Electrochemical Studies

Related imidazoline compounds have been analyzed for their electrochemical behavior, particularly as corrosion inhibitors in acid media. These studies provide insights into the efficiency and mechanism of corrosion inhibition, contributing to the understanding of metal protection (Cruz et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities . They are known to interact with various targets such as enzymes and receptors, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)ethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.3ClH/c1-2-7-9-4-6-10(7)5-3-8;;;/h4,6H,2-3,5,8H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDMEOKKYMVTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)

![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)